molecular formula C7H5BrClN3 B1381311 5-bromo-4-chloro-1-methyl-1H-benzo[d][1,2,3]triazole CAS No. 1799976-49-0

5-bromo-4-chloro-1-methyl-1H-benzo[d][1,2,3]triazole

Cat. No.: B1381311
CAS No.: 1799976-49-0
M. Wt: 246.49 g/mol
InChI Key: JZUJCXNUXHWSLF-UHFFFAOYSA-N
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Description

5-bromo-4-chloro-1-methyl-1H-benzo[d][1,2,3]triazole is an aromatic heterocyclic compound that belongs to the class of benzo[d][1,2,3]triazoles. This compound is characterized by the presence of bromine, chlorine, and methyl substituents on the benzo[d][1,2,3]triazole ring. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-4-chloro-1-methyl-1H-benzo[d][1,2,3]triazole typically involves the bromination and chlorination of 1-methyl-1H-benzo[d][1,2,3]triazole. One common method is to react 1-methyl-1H-benzo[d][1,2,3]triazole with bromine and chlorine in the presence of a suitable catalyst under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at a temperature range of 0-25°C .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The use of automated systems and advanced analytical techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5-bromo-4-chloro-1-methyl-1H-benzo[d][1,2,3]triazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and various amines.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted benzo[d][1,2,3]triazole derivative.

Mechanism of Action

The mechanism of action of 5-bromo-4-chloro-1-methyl-1H-benzo[d][1,2,3]triazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-1,4-dimethyl-1H-benzo[d][1,2,3]triazole
  • 4,7-dibromo-5,6-difluoro-2-octyl-2H-benzo[d][1,2,3]triazole

Uniqueness

5-bromo-4-chloro-1-methyl-1H-benzo[d][1,2,3]triazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and chlorine atoms allows for versatile chemical modifications, making it a valuable intermediate in various synthetic pathways .

Properties

IUPAC Name

5-bromo-4-chloro-1-methylbenzotriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClN3/c1-12-5-3-2-4(8)6(9)7(5)10-11-12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZUJCXNUXHWSLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=C(C=C2)Br)Cl)N=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-bromo-4-chloro-1-methyl-1H-benzo[d][1,2,3]triazole
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5-bromo-4-chloro-1-methyl-1H-benzo[d][1,2,3]triazole
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5-bromo-4-chloro-1-methyl-1H-benzo[d][1,2,3]triazole
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Reactant of Route 5
5-bromo-4-chloro-1-methyl-1H-benzo[d][1,2,3]triazole
Reactant of Route 6
5-bromo-4-chloro-1-methyl-1H-benzo[d][1,2,3]triazole

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